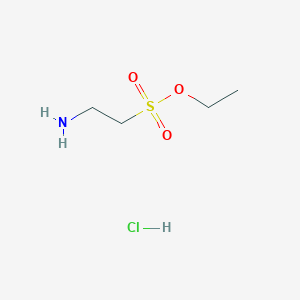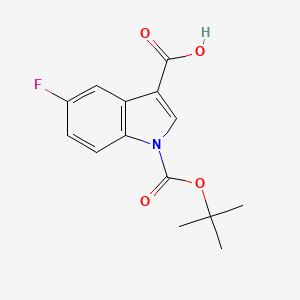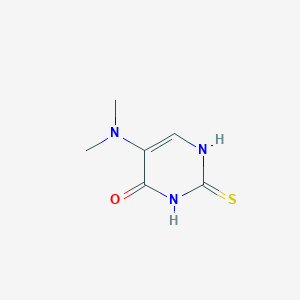
Ethyl2-aminoethane-1-sulfonatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-aminoethane-1-sulfonatehydrochloride is a chemical compound with the molecular formula C4H11NO3S·HCl. It is a derivative of ethane sulfonic acid, where an ethyl group is attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-aminoethane-1-sulfonatehydrochloride typically involves the reaction of ethylamine with ethane sulfonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
[ \text{C2H5NH2} + \text{C2H5SO3H} \rightarrow \text{C4H11NO3S} \cdot \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities.
化学反应分析
Types of Reactions
Ethyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted ethane compounds.
科学研究应用
Ethyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl2-aminoethane-1-sulfonatehydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
相似化合物的比较
Ethyl2-aminoethane-1-sulfonatehydrochloride can be compared with similar compounds such as:
Taurine: Taurine is an amino sulfonic acid with similar structural features but different functional properties.
Ethylamine: Ethylamine is a simpler amine derivative with fewer functional groups.
Ethane sulfonic acid: This compound is the parent sulfonic acid from which this compound is derived.
The uniqueness of this compound lies in its combination of an ethyl group and a sulfonate group, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C4H12ClNO3S |
|---|---|
分子量 |
189.66 g/mol |
IUPAC 名称 |
ethyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C4H11NO3S.ClH/c1-2-8-9(6,7)4-3-5;/h2-5H2,1H3;1H |
InChI 键 |
ZNUQKZIGUGMJNW-UHFFFAOYSA-N |
规范 SMILES |
CCOS(=O)(=O)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

